Triperiden Exhibits Potent Antiviral Activity Against Influenza A and Measles Viruses, in Contrast to Inactive Anticholinergic Analogs
In a direct comparative study, Triperiden (Norakin) demonstrated significant antiviral activity against influenza A and measles viruses, whereas the closely related antiparkinsonian anticholinergics trihexyphenidyl (Parkopan), biperiden (Akineton), and diethylbenzhydramine (Antiparkin) were ineffective [1]. Triperiden inhibited influenza A virus replication in MDCK cells and measles virus in Vero cells, with 50% inhibitory concentrations (IC50) for measles virus reported between 2-6 µg/ml [1]. In contrast, the comparator drugs showed no meaningful inhibition in the same assay systems, highlighting a unique, quantifiable antiviral property exclusive to Triperiden within this chemical class [1].
| Evidence Dimension | Antiviral Activity (Measles Virus Inhibition) |
|---|---|
| Target Compound Data | IC50 = 2-6 µg/mL |
| Comparator Or Baseline | Trihexyphenidyl, Biperiden, Diethylbenzhydramine |
| Quantified Difference | Comparators: No significant antiviral activity (IC50 not determinable) |
| Conditions | Measles virus replication in Vero cells; study also included influenza A in CEF, MDCK, and Ehrlich ascites tumor cells. |
Why This Matters
This quantitative difference proves that Triperiden is not interchangeable with its closest clinical analogs for any research involving viral infection models, making it a mandatory procurement for dual-action mechanistic studies.
- [1] Presber HW, Schroeder C, Hegenscheid B, Heider H, Reefschläger J, Rosenthal HA. Antiviral activity of Norakin (triperiden) and related anticholinergic antiparkinsonism drugs. Acta Virol. 1984 Nov;28(6):501-7. PMID: 6152129. View Source
